molecular formula C25H35N3O4S2 B13762385 10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide CAS No. 57218-10-7

10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide

Cat. No.: B13762385
CAS No.: 57218-10-7
M. Wt: 505.7 g/mol
InChI Key: NRBDOJCWXAOZLN-UHFFFAOYSA-N
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Description

10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide is a phenothiazine derivative characterized by a sulfonamide group at position 2, a methoxy substituent at position 7, and a 3-(4-(2-hydroxyethyl)piperidino)propyl side chain at position 10. Phenothiazines are historically significant for their antipsychotic, antihistaminic, and antiemetic properties.

Properties

CAS No.

57218-10-7

Molecular Formula

C25H35N3O4S2

Molecular Weight

505.7 g/mol

IUPAC Name

10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]-7-methoxy-N,N-dimethylphenothiazine-2-sulfonamide

InChI

InChI=1S/C25H35N3O4S2/c1-26(2)34(30,31)21-6-8-24-23(18-21)28(22-7-5-20(32-3)17-25(22)33-24)13-4-12-27-14-9-19(10-15-27)11-16-29/h5-8,17-19,29H,4,9-16H2,1-3H3

InChI Key

NRBDOJCWXAOZLN-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=C(N2CCCN4CCC(CC4)CCO)C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound ID/Name Substituents Functional Groups Pharmacological Notes
Target Compound (ID 1937) 7-methoxy, 2-sulphonamide, 10-(3-(4-(2-hydroxyethyl)piperidino)propyl) Sulfonamide, methoxy, hydroxyethyl-piperidine Hypothesized improved solubility and receptor affinity due to polar substituents.
1-[10-[3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone (ID 820) 2-acetyl, 10-(3-(4-(2-hydroxyethyl)piperazinyl)propyl) Acetyl, hydroxyethyl-piperazine Ketone group may reduce polarity, potentially affecting bioavailability.
1-(10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl)-1-propanone (ID 1050) 2-propanone, 10-(3-(4-(2-hydroxyethyl)piperazinyl)propyl) Propanone, hydroxyethyl-piperazine Longer alkyl chain at position 2 could alter metabolic stability.
N,N-Dimethyl-10-[3-(4-methylpiperazinyl)propyl]phenothiazine-2-sulphonamide 2-sulphonamide, 10-(3-(4-methylpiperazinyl)propyl) Sulfonamide, methyl-piperazine Methyl group reduces hydrophilicity; may impact CNS penetration compared to ID 1935.

Key Structural and Functional Differences

Piperidine vs. Piperazine Moieties: The target compound features a piperidine ring with a hydroxyethyl group, while analogs like ID 820 and 1050 use piperazine. Piperidine’s reduced basicity compared to piperazine may alter receptor interactions and metabolic pathways .

Ketone groups in ID 820 and 1050 reduce polarity, possibly leading to faster metabolism or altered tissue distribution .

Methoxy Group at Position 7: Unique to the target compound, this group may sterically hinder metabolic enzymes (e.g., cytochrome P450), extending half-life compared to non-methoxylated analogs .

Research Findings and Analytical Data

  • Analytical Methods : The target compound and its analogs are characterized using infrared spectroscopy (IR), mass spectrometry (MS), and thin-layer chromatography (TLC) to confirm purity and structural integrity .
  • Metabolic Stability : The hydroxyethyl group in ID 1937 is hypothesized to resist rapid oxidation compared to the acetyl groups in ID 820 and 1050, which are prone to metabolic reduction .
  • Receptor Binding: Sulfonamide-containing phenothiazines (e.g., ID 1937) may exhibit higher affinity for serotonin or dopamine receptors due to their polar interactions, whereas ketone analogs might prioritize histaminergic targets .

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